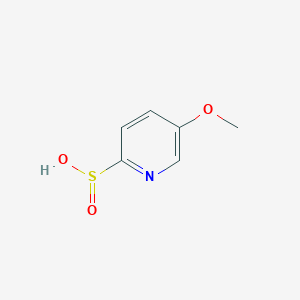
Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4-methyl-6-oxopyrimidine.
Reaction with Ethyl Acrylate: The 2-amino-4-methyl-6-oxopyrimidine is then reacted with ethyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in nucleic acid synthesis or metabolic pathways.
Pathways Involved: It may interfere with DNA or RNA synthesis, leading to potential antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
2-Amino-4-methyl-6-oxopyrimidine: A precursor in the synthesis of the compound.
Ethyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-1(6H)-yl)propanoate: A hydroxyl derivative with similar properties.
Uniqueness
Ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
ethyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C10H15N3O3/c1-3-16-9(15)4-5-13-8(14)6-7(2)12-10(13)11/h6H,3-5H2,1-2H3,(H2,11,12) |
InChIキー |
KLGDINMPAZFBNP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1C(=O)C=C(N=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


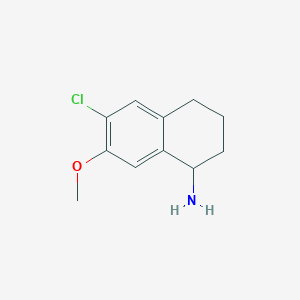
![7-Methyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one](/img/structure/B13107276.png)
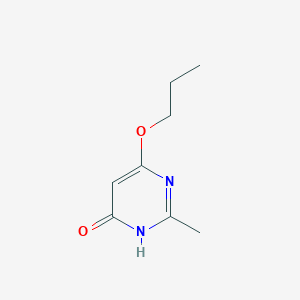
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)

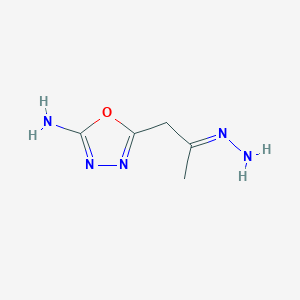

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
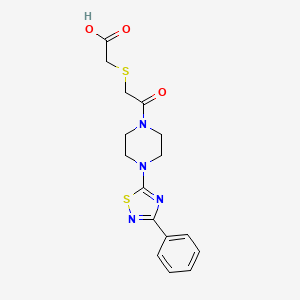

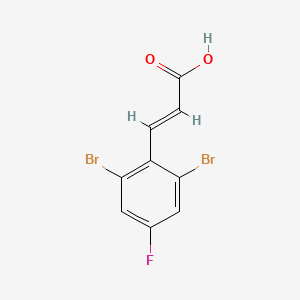
![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)
